molecular formula C21H20FN3O3S B11084486 (2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-fluorophenyl)-2-[(3-methoxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11084486
M. Wt: 413.5 g/mol
InChI Key: DJPXVHUFIFMNML-UHFFFAOYSA-N
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Description

(2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE: is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the imino and carboxamide functionalities under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (2Z)-N-(4-FLUOROPHENYL)-2-[(3-METHOXYPHENYL)IMINO]-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding sites with high affinity .

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3-methoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20FN3O3S/c1-3-11-25-19(26)13-18(20(27)23-15-9-7-14(22)8-10-15)29-21(25)24-16-5-4-6-17(12-16)28-2/h3-10,12,18H,1,11,13H2,2H3,(H,23,27)

InChI Key

DJPXVHUFIFMNML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F)CC=C

Origin of Product

United States

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